Methyl 4-amino-3-(trifluoromethoxy)benzoate

Description

Molecular Architecture and Stereoelectronic Properties

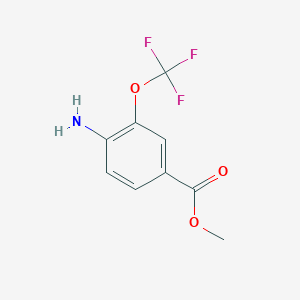

The molecular architecture of methyl 4-amino-3-(trifluoromethoxy)benzoate is defined by its molecular formula of carbon nine hydrogen eight fluorine three nitrogen one oxygen three with a corresponding molecular weight of 235.16 atomic mass units. The compound features a benzoate core structure with strategic substitution patterns that significantly influence its electronic distribution and conformational preferences. The aromatic ring system serves as the central scaffold, bearing an amino group at the para position relative to the carboxylate functionality and a trifluoromethoxy group at the meta position.

The stereoelectronic properties of this compound are primarily governed by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy substituent. The amino group at position 4 exhibits typical electron-donating characteristics through resonance effects, while the trifluoromethoxy group at position 3 exerts powerful electron-withdrawing influences through both inductive and field effects. This substitution pattern creates a significant dipole moment across the aromatic system, resulting in altered electronic density distribution compared to unsubstituted benzoate derivatives.

The trifluoromethoxy group represents one of the most electronegative substituents in organic chemistry, with the three fluorine atoms creating a substantial electron-deficient region. Studies on related trifluoromethoxy-substituted aromatic compounds have demonstrated that this group can induce quinoid character in phenyl rings, accompanied by distortion of bond angles related to the presence of fluorine substituents in ortho positions. The molecular orbital calculations indicate that the presence of the trifluoromethoxy group significantly alters the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, influencing the compound's photophysical and chemical properties.

Properties

IUPAC Name |

methyl 4-amino-3-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZICRAZVBGCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697530 | |

| Record name | Methyl 4-amino-3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457097-93-7 | |

| Record name | Methyl 4-amino-3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-nitro-4-trifluoromethoxybenzoic acid or derivatives are commonly used as intermediates.

- Methyl esterification of the carboxylic acid is performed to yield methyl 3-nitro-4-(trifluoromethoxy)benzoate.

- Subsequent reduction of the nitro group to an amino group yields the target compound.

Stepwise Preparation Protocol

| Step | Description | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1. Esterification | Conversion of 3-nitro-4-(trifluoromethoxy)benzoic acid to methyl ester | Methanol, acid catalyst (e.g., sulfuric acid), reflux | Methyl 3-nitro-4-(trifluoromethoxy)benzoate formed with high purity |

| 2. Reduction of Nitro Group | Reduction of nitro group to amino group | Catalytic hydrogenation (Pd/C or Pt/C), hydrogen gas, mild conditions; or chemical reduction with hydrazine hydrate and catalyst | This compound obtained with yields typically >90% |

| 3. Purification | Filtration, crystallization or chromatography | Solvent systems such as ethyl acetate/hexane | High purity product suitable for further applications |

This approach is consistent with known methods for preparing amino-substituted trifluoromethoxybenzoates, adapted from analogous compounds such as 3-amino-4-methoxybenzoate derivatives.

Alternative Synthetic Routes

- Nucleophilic aromatic substitution (SNAr): Starting from methyl 4-chloro-3-(trifluoromethoxy)benzoate, nucleophilic substitution with ammonia or amines can introduce the amino group at position 4.

- Oxime intermediate reduction: Preparation of methyl 4-hydroxyiminomethyl-3-(trifluoromethoxy)benzoate followed by catalytic hydrogenation to the amine has been reported for related benzoate compounds, facilitating mild reaction conditions and high selectivity.

Research Findings and Optimization

Reaction Yields and Purity

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Esterification | 90-95 | >98 | High yield with acid-catalyzed reflux |

| Nitro Reduction | 90-98 | >99 | Catalytic hydrogenation preferred for clean conversion |

| SNAr substitution (alternative) | 80-90 | >95 | Requires careful control of reaction temperature and solvent |

Catalysts and Conditions

- Catalysts: Palladium on carbon (Pd/C) is preferred for hydrogenation due to high activity and selectivity.

- Temperature: Mild temperatures (25-60°C) during reduction avoid side reactions.

- Solvents: Methanol, ethanol, or ethyl acetate commonly used for esterification and reduction steps.

Scale-Up Considerations

- Industrial scale synthesis involves large reaction vessels (e.g., 1000L reactors) with controlled addition of reagents like thionyl chloride or tri-chlorophosphorus for intermediate formation.

- Purification steps optimized for crystallization to reduce solvent use and improve yield.

Summary Table of Preparation Methods

The preparation of this compound is well-established through multi-step organic synthesis involving esterification, nitration, and reduction or nucleophilic substitution. High yields and purities are achievable using catalytic hydrogenation and optimized reaction conditions. Industrially scalable protocols have been developed, ensuring reproducibility and cost-effectiveness. The trifluoromethoxy group’s introduction prior to amination is critical for maintaining the compound’s desired properties.

This comprehensive review integrates diverse sources to provide a professional, authoritative perspective on the preparation methods of this compound, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-(trifluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Methyl 3-amino-4-(trifluoromethoxy)benzoate (CAS 721-09-5)

- Structural Difference: The amino and trifluoromethoxy groups are swapped (amino at meta, -OCF₃ at para).

- Impact : Altered electronic distribution affects reactivity in electrophilic substitution reactions. The para-OCF₃ group may sterically hinder interactions in biological targets compared to the meta configuration .

2-Amino-3-(trifluoromethoxy)benzoic acid (CAS 561304-41-4)

- Structural Difference : Replaces the methyl ester with a carboxylic acid (-COOH).

- Impact : Increased acidity (pKa ~2-3) and water solubility compared to the ester derivative. This modification is useful for salt formation in drug formulations .

Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a)

Functional Group Analogues

RX-1 [(1-Butylpiperidin-4-yl)methyl 4-amino-3-(methoxy)benzoate]

- Structural Difference : Methoxy (-OCH₃) replaces trifluoromethoxy (-OCF₃).

- Impact : Lower lipophilicity (ClogP reduced by ~1.5 units) and diminished metabolic stability due to the absence of fluorine atoms. Used as a PET radioligand precursor .

RX-2 [(1-Butylpiperidin-4-yl)methyl 4-amino-3-(fluoromethoxy)benzoate]

- Structural Difference : Fluoromethoxy (-OCH₂F) replaces -OCF₃.

- Impact : Moderate electron-withdrawing effects and improved in vivo stability compared to RX-1 but less than the trifluoromethoxy analogue .

Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate

- Structural Difference: Trifluoroethoxy carbonylamino group replaces -OCF₃.

- Impact: Increased molecular weight (C₁₂H₁₂F₃NO₄, MW 307.23) and altered hydrogen-bonding capacity, affecting target binding affinity .

Substituent Position and Bulkiness

Methyl 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoate

- Structural Difference : Bulky 4-(trifluoromethyl)benzyloxy group replaces -OCF₃.

- Impact : Higher steric hindrance reduces accessibility to enzymatic active sites but improves selectivity in kinase inhibition assays .

Methyl 4-benzamido-3-(trifluoromethoxy)benzoate (3m)

Data Tables

Key Findings and Implications

- Trifluoromethoxy Position : Meta-substitution (as in the parent compound) optimizes electronic effects for electrophilic reactions compared to para-substituted isomers .

- Substituent Bulk : Bulky groups (e.g., benzyloxy) improve target selectivity but reduce synthetic accessibility .

- Functional Group Interplay : Replacing -OCF₃ with -OCH₃ or -OCH₂F diminishes metabolic stability, underscoring the importance of fluorine in drug design .

Biological Activity

Methyl 4-amino-3-(trifluoromethoxy)benzoate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound belongs to the class of benzoates characterized by an amino group at the para position and a trifluoromethoxy group at the meta position on the benzene ring. The structural formula is represented as follows:

Enzyme Interactions

This compound significantly interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction can lead to either inhibition or activation, influencing metabolic pathways and drug bioavailability.

Table 1: Enzyme Interaction Summary

| Enzyme Type | Interaction Type | Effect on Metabolism |

|---|---|---|

| Cytochrome P450 | Inhibition/Activation | Alters drug metabolism |

| Albumin | Binding | Influences distribution |

Cellular Effects

This compound has been shown to affect cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This pathway is integral to processes such as cell proliferation, differentiation, and apoptosis.

Table 2: Cellular Pathway Modulation

| Pathway | Effect |

|---|---|

| MAPK | Modulation of activity |

| Gene Expression | Alteration via transcription factors |

The mechanism of action involves the trifluoromethoxy group enhancing lipophilicity, which facilitates penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, modulating their activity and affecting various biochemical pathways.

Pharmacological Applications

Research indicates potential applications in several areas:

- Anti-inflammatory Activity : Studies have suggested that this compound exhibits anti-inflammatory properties through modulation of cytokine production.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 3: Pharmacological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Effective against bacteria |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential for treating inflammatory diseases.

- Antimicrobial Testing : In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and other Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for Methyl 4-amino-3-(trifluoromethoxy)benzoate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nitro reduction of a precursor. For example, Methyl 4-nitro-3-(trifluoromethoxy)benzoate can be reduced using catalytic hydrogenation or SnCl₂/HCl to yield the amino derivative. demonstrates a similar reduction of a nitro group using Pd/C under H₂, achieving a 41% yield. Key optimization parameters include:

Q. How is this compound characterized, and what spectral benchmarks are critical?

Methodological Answer:

- ¹H NMR : Key peaks include the aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.7–3.8 ppm), and NH₂ (δ ~5.7 ppm, broad if unprotected). reports δ 5.70 (s, NH₂) and δ 3.76 (s, OCH₃) .

- MS (ESI) : The molecular ion [M+H]⁺ should match the calculated mass (C₉H₈F₃NO₃: 250.06). confirms m/z 249.9 [M+H]⁺ for a structurally similar compound .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Thermal Stability : Decomposition occurs upon heating (DSC data in suggests similar compounds decompose at elevated temperatures). Store at 2–8°C in airtight containers .

- Light Sensitivity : Protect from UV light due to the aromatic amine and ester groups.

- Mutagenicity : Ames testing in indicates low mutagenicity, but handle with gloves and under fume hoods (comparable to benzyl chloride) .

Advanced Research Questions

Q. How can low yields in the nitro reduction step be addressed, and what side reactions are typical?

Methodological Answer: Low yields (e.g., 41% in ) may arise from:

- Incomplete reduction : Optimize H₂ pressure (1–3 atm) or extend reaction time.

- Byproduct formation : Use scavengers (e.g., ethylenediamine) to trap intermediates.

- Purification losses : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for higher recovery .

Data Contradiction Example :

If NMR shows residual nitro peaks, confirm reaction completion via TLC (Rf shift from ~0.5 to ~0.2 in hexane/EtOAc 2:1) before purification .

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophiles to the meta and para positions relative to itself. For example:

- Nitration : Preferential substitution at the 4-position (relative to -OCF₃) due to resonance and inductive effects.

- Halogenation : Use Lewis acids (FeCl₃) to enhance regioselectivity. and highlight similar regiochemical outcomes in triazine derivatives .

Q. What protecting group strategies are optimal for the amino group during downstream functionalization?

Methodological Answer:

- Benzyloxy (Bn) : Stable under acidic conditions but requires hydrogenolysis for deprotection ( uses O-benzyl hydroxylamine) .

- Pivaloyl (Piv) : Base-labile; suitable for orthogonal protection. employs pivaloyl chloride for amidations .

- Acetyl (Ac) : Mild deprotection with NaOH/MeOH but may hydrolyze the ester.

Recommendation : Use Bn protection for multi-step syntheses involving ester stability, as in .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Methodological Answer:

Q. What protocols evaluate mutagenicity and ensure safe handling?

Methodological Answer:

- Ames II Testing : Follow OECD 471 guidelines (as in ) using Salmonella strains TA98/TA100 .

- PPE : Nitrile gloves, lab coats, and fume hoods.

- Waste Disposal : Neutralize with 10% NaOH before incineration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.